Publicly Available Quantitative Differentiation Data for CAS 861208-20-0 Is Currently Insufficient for Procurement-Grade Evidence Claims
The Core Evidence Admission Rules for this analysis require that any differential evidence satisfy four simultaneous conditions: (1) a clear comparator or baseline, (2) quantitative data for the target compound, (3) quantitative data for the comparator or baseline, and (4) defined assay conditions. Following an exhaustive search of primary research literature, patents, and authoritative databases (excluding prohibited vendor sources), no data meeting these four criteria for CAS 861208-20-0 were identified in the public domain as of April 2026. Specifically: Binding affinity (Ki/IC50) at human or rodent mGluR5 has not been reported for this compound. Functional potency (EC50/IC50) in calcium flux, IP1 accumulation, or other functional mGluR5 assays has not been reported. Direct head-to-head comparisons with the prototypical mGluR5 NAM MPEP (IC50=36 nM), MTEP, mavoglurant, or any other structural analog are absent from the open literature. Selectivity profiling data against other mGluR subtypes (mGluR1-4,6-8) or off-target panels are not available. Pharmacokinetic parameters (e.g., brain-to-plasma ratio, clearance, half-life) are not reported. Given these limitations, no Evidence_Item can be presented that satisfies the Core Evidence Admission Rules for high-strength differentiation. This statement itself serves as the only verifiable, data-compliant output.
| Evidence Dimension | Quantitative differentiation data availability |
|---|---|
| Target Compound Data | No peer-reviewed or patent-derived quantitative activity data identified |
| Comparator Or Baseline | N/A |
| Quantified Difference | N/A |
| Conditions | Literature search across PubMed, BindingDB, PubChem BioAssay, and patent databases |
Why This Matters
For scientific selection and procurement, the absence of publicly verifiable quantitative differentiation data means that any procurement decision for this compound must rely on internal in-house validation or be justified by other considerations such as scaffold novelty or synthetic accessibility rather than demonstrated superior pharmacological performance.
- [1] BindingDB. Affinity Data for 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide (no high-confidence mGluR5 data available). Accessed April 2026. View Source
- [2] PubChem. BioAssay results for CAS 861208-20-0. National Center for Biotechnology Information. Accessed April 2026. View Source
- [3] Gasparini F, et al. 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology. 1999;38(10):1493-1503. View Source
